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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-B]pyridine-3-

carboxaldehyde, 5-methoxy-

CAS No.: 183208-38-0

Cat. No.: B068376 Get Quote

Executive Summary & Strategic Rationale
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal

chemistry, serving as a bioisostere for both indole and purine rings. It is critical in the design of

ATP-competitive kinase inhibitors (e.g., JAK, Trk, FGFR) due to its ability to form bidentate

hydrogen bonds with the kinase hinge region.

The 5-methoxy-7-azaindole derivative is particularly valuable because the C-5 methoxy group:

Electronic Modulation: Increases electron density in the pyridine ring, influencing the

of the pyrrole nitrogen.

Metabolic Stability: Blocks the C-5 position from oxidative metabolism (e.g., by CYP450).

Solubility: Enhances lipophilicity profiles compared to the unsubstituted parent.

Synthetic Strategy Selection
While classical routes like the Bartoli indole synthesis (from nitro-pyridines) or Reissert-Henze

reaction (N-oxide rearrangement) exist, they often suffer from harsh conditions and poor
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regioselectivity when electron-donating groups (EDGs) like methoxy are present.

This protocol details a Pd-catalyzed Sonogashira/Cyclization sequence starting from

commercially available 2-amino-5-methoxypyridine. This route is selected for its:

Scalability: Avoids cryogenic lithiation steps.

Atom Economy: High-yielding intermediate steps.

Robustness: Tolerates the electron-rich nature of the methoxy substituent.

Experimental Workflow Visualization
The following diagram outlines the logical flow from precursor isolation to the final

functionalized core.

Start: 2-Amino-5-methoxypyridine Step 1: Regioselective Iodination
(NIS, MeCN)

Intermediate:
2-Amino-3-iodo-5-methoxypyridine

 >90% Yield Step 2: Sonogashira Coupling
(TMS-Acetylene, Pd/Cu)

Step 3: Cyclization & Deprotection
(KOtBu, NMP)

 One-Pot Variant Target:
5-Methoxy-7-azaindole

Downstream:
C-3 Functionalization

Click to download full resolution via product page

Figure 1: Strategic workflow for the synthesis of the 5-methoxy-7-azaindole core.

Detailed Experimental Protocols
Protocol A: Regioselective Iodination of 2-Amino-5-
methoxypyridine
Objective: To install a reactive handle at the C-3 position (ortho to the amine) for subsequent

cross-coupling.

Reagents:

2-Amino-5-methoxypyridine (1.0 equiv)

N-Iodosuccinimide (NIS) (1.05 equiv)

Acetonitrile (MeCN) (0.5 M concentration)
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Acetic acid (catalytic, 0.1 equiv)

Procedure:

Dissolution: Charge a round-bottom flask with 2-amino-5-methoxypyridine and MeCN. Stir

until fully dissolved.

Addition: Cool the solution to 0 °C. Add NIS portion-wise over 15 minutes. Note: Slow

addition prevents over-iodination.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

Self-Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material (

) should disappear, replaced by a less polar product (

).

Quench: Pour the reaction mixture into saturated aqueous

(sodium thiosulfate) to reduce unreacted iodine (indicated by color change from brown/red to
yellow).

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over

, and concentrate.

Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if purity is

<95%.

Yield Expectation: 85–92% as a beige solid.

Protocol B: One-Pot Sonogashira Coupling &
Cyclization
Objective: To construct the pyrrole ring via palladium-catalyzed alkynylation followed by base-

mediated heteroannulation.
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Reagents:

2-Amino-3-iodo-5-methoxypyridine (Intermediate from Protocol A) (1.0 equiv)

Trimethylsilylacetylene (TMS-acetylene) (1.2 equiv)

(0.05 equiv)

CuI (0.02 equiv)

Triethylamine (

) (3.0 equiv)

Potassium tert-butoxide (

) (2.5 equiv) - For Cyclization Step

DMF or NMP (anhydrous)

Procedure:

Coupling (Sonogashira):

In a flame-dried Schlenk flask under Argon, dissolve the iodo-pyridine in anhydrous DMF/

(3:1 ratio).

Add

and CuI.

Add TMS-acetylene via syringe.

Heat to 50 °C for 4 hours.

Mechanism Check: The Pd(0) species inserts into the C-I bond. The Cu-acetylide

undergoes transmetallation.

Cyclization (One-Pot):
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Once the coupling is complete (verified by LC-MS), cool to RT.

Add

directly to the reaction mixture.

Heat to 70–80 °C for 2 hours.

Chemical Logic: The base first desilylates the alkyne (removing TMS) and then

deprotonates the amine, triggering a 5-endo-dig cyclization onto the triple bond.

Workup:

Dilute with water and extract with EtOAc. Note: 7-azaindoles can be moderately water-

soluble; ensure thorough extraction.

Wash with brine to remove DMF.

Purification: Column chromatography (SiO2, gradient 0

5% MeOH in DCM).

Yield Expectation: 65–75% (over two steps).

Protocol C: C-3 Functionalization (Vilsmeier-Haack
Formylation)
Objective: To introduce an aldehyde at C-3, a versatile handle for drug discovery (e.g.,

reductive amination).

Reagents:

5-Methoxy-7-azaindole (1.0 equiv)

(1.2 equiv)

DMF (5.0 equiv)

Procedure:
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Vilsmeier Reagent Prep: Cool DMF to 0 °C. Add

dropwise. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).

Addition: Dissolve 5-methoxy-7-azaindole in minimal DMF and add to the pre-formed

reagent at 0 °C.

Reaction: Stir at RT for 1 hour, then heat to 40 °C for 2 hours.

Causality: The electron-rich pyrrole ring attacks the electrophilic iminium species. The 5-

methoxy group enhances the nucleophilicity of C-3 via resonance.

Hydrolysis: Pour the mixture into crushed ice/water. Neutralize carefully with 2M NaOH or

solid

to pH 8.

Isolation: The product often precipitates as a solid. Filter and wash with water. If no

precipitate, extract with EtOAc.

Yield Expectation: 80–90%.

Analytical Data & Quality Control
To ensure the integrity of the synthesized scaffold, compare your data against these standard

parameters.
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Parameter Specification Method Interpretation

Appearance
Off-white to pale

yellow solid
Visual

Darkening indicates

oxidation.

H NMR (DMSO-

)
3.85 (s, 3H, OMe) 400 MHz NMR

Diagnostic singlet for

5-OMe.

H NMR (Aromatic) 11.5 (br s, 1H, NH) 400 MHz NMR

Disappearance of

pyridine

(

6.0 ppm).

Purity > 98.0% HPLC (254 nm)
Required for biological

assays.

Mass Spec LC-MS (ESI)
Confirms core

formation.

Mechanistic Diagram: Pd/Cu Catalyzed Cycle
Understanding the catalytic cycle aids in troubleshooting low yields.
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Pd(0) Active Species

Oxidative Addition
(Ar-Pd-I)

 + Ar-I

Transmetallation
(Cu-Acetylide)

 + R-C≡C-Cu

Reductive Elimination
(C-C Bond Formation)

 Release Product
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Figure 2: Simplified catalytic cycle for the Sonogashira coupling step.

Troubleshooting & Optimization (Self-Validating
Systems)

Issue: Low Conversion in Step 1 (Iodination).

Cause: Deactivation of NIS or wet solvent.

Fix: Add 0.1 equiv of Trifluoroacetic acid (TFA) to activate the NIS.

Issue: Incomplete Cyclization in Step 2.

Cause: Incomplete desilylation or insufficient base strength.

Fix: Increase temperature to 80 °C or switch base to TBAF (Tetra-n-butylammonium

fluoride) for specific desilylation before adding strong base.
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Safety Note: 7-azaindoles can inhibit CYP enzymes. Handle all derivatives as potential

bioactive agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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